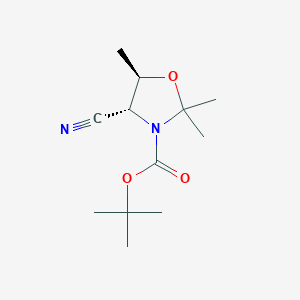

tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate

CAS No.:

Cat. No.: VC13867491

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N2O3 |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | tert-butyl (4R,5R)-4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

| Standard InChI | InChI=1S/C12H20N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,1-6H3/t8-,9-/m1/s1 |

| Standard InChI Key | DFZYOAIWAGMKET-RKDXNWHRSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N |

| Canonical SMILES | CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N |

Introduction

tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate is a complex organic compound with a specific stereochemistry, indicated by the (4R,5R) configuration. This compound belongs to the oxazolidine class, which is commonly used in organic synthesis due to its versatility in forming various chemical bonds. The presence of a cyano group and a tert-butyl ester makes it particularly useful for further chemical transformations.

Synthesis and Applications

The synthesis of tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the cyano group. This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry. Its applications may include the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals where precise stereochemistry is crucial.

Storage and Handling

-

Storage Conditions: Sealed in a dry environment at 2-8°C.

-

Safety Precautions: Handling should be done with caution, as it may pose hazards similar to other organic compounds. Specific safety data sheets (SDS) should be consulted for detailed handling instructions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume